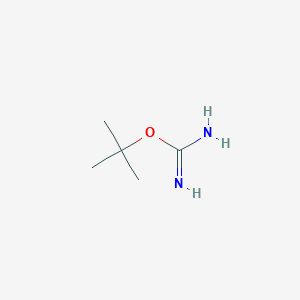

tert-Butyl carbamimidate

Description

Contextualization within Carbamimidate and Guanidine (B92328) Chemistry Research

The significance of tert-butyl carbamimidate is best understood by examining its relationship to the broader classes of carbamimidates (isoureas) and guanidines. Carbamimidates are derivatives of carbamic acid and are characterized by the R-O-C(=NH)-NH₂ functional group. They are key intermediates in the synthesis of various heterocyclic systems and, most notably, serve as precursors to the guanidinium (B1211019) functional group.

The guanidine group is a critical structural motif in medicinal chemistry, found in numerous biologically active compounds and approved drugs. researchgate.netnih.gov Furthermore, chiral guanidines have emerged as powerful organocatalysts. researchgate.netopenrepository.com The synthesis of substituted guanidines is therefore a major focus of research. This is where this compound finds its context. As an O-alkylisourea, it is a potential reagent for guanidinylation—the transfer of a guanidinyl moiety to a substrate, typically an amine.

Its structure is closely related to other key reagents in this field. The tert-butoxycarbonyl (Boc) group, derived from compounds like di-tert-butyl dicarbonate (B1257347), is one of the most common amine-protecting groups in organic synthesis. researchgate.netorganic-chemistry.org This same "tert-butyl" component is found in widely used guanidinylating agents such as 1-(tert-Butoxycarbonyl)guanidine (N-Boc-guanidine) and 1,3-Bis(tert-butoxycarbonyl)guanidine. openrepository.comsigmaaldrich.comlookchem.com this compound represents a different, yet related, approach, where the tert-butyl group protects the isourea oxygen, modulating its reactivity as a guanidinylating agent.

Evolution of Research Perspectives on this compound

While direct research on this compound is not extensive, its academic importance has grown with the evolution of synthetic methodologies for related compounds. The perspective on this molecule is shaped by decades of progress in protecting group strategies and the synthesis of guanidines.

The development of tert-butyl based protecting groups, which began in the 1950s, revolutionized peptide synthesis and complex molecule construction. smolecule.com The tert-butyl carbamate (B1207046), in particular, became a cornerstone for protecting amine functionalities due to its stability and the ease of its removal under mild acidic conditions. ontosight.airesearchgate.net This established the utility of the tert-butyl moiety in controlling the reactivity of nitrogen-containing functional groups.

Concurrently, the methods for synthesizing guanidines evolved from harsh, classical conditions to the use of milder, more selective, and protected reagents. The development of reagents like N-Boc-guanidine provided a stable and efficient means of introducing the guanidinyl group into various molecules, including for the synthesis of pharmaceutical intermediates like 2-aminoimidazoles. lookchem.com

Within this advanced context, this compound is viewed as a molecule with significant potential. Research has focused on related structures, such as tert-butyl N-(1-ethoxycyclopropyl)carbamate, which highlights the synthesis and reactivity of complex carbamates. orgsyn.org The perspective on this compound is that of a specialized reagent that combines the proven utility of the acid-labile tert-butyl group with the guanidine-forming potential of the carbamimidate (isourea) core.

Fundamental Role in Contemporary Organic Synthesis Research

The fundamental role of this compound in contemporary research is primarily as a potential guanidinylating agent with unique properties. O-alkylisoureas, the class to which it belongs, are known to react with primary and secondary amines to furnish substituted guanidines. The tert-butyl group in this context is not just a sterically bulky substituent but a functional element that dictates the reagent's application.

The key feature offered by the tert-butyl group is its lability under acidic conditions. researchgate.net This property is crucial in multi-step syntheses of complex natural products and pharmaceuticals where sensitive functional groups preclude the use of harsh reagents. A synthetic route employing this compound could allow for the construction of a guanidine moiety, with the tert-butyl group serving as a temporary protecting group on the isourea oxygen, which could be removed later if necessary or which could modulate the reactivity of the guanidinylation step.

Its potential applications are diverse. In medicinal chemistry, it could be used to build complex guanidine-containing scaffolds that are inhibitors of enzymes like soluble epoxide hydrolase (sEH). mdpi.com The synthesis of N-carbamate protected amino acid derived guanidines for use as organocatalysts is another area where such a reagent could prove valuable. researchgate.netopenrepository.com For instance, N-Boc-guanidine is a known reagent for these types of transformations. openrepository.com this compound offers an alternative pathway with potentially different reactivity, selectivity, and substrate scope. It is also envisioned as a useful tool for surface-based organic synthesis on gold substrates, where carbamate-terminated molecules are studied for their unique properties. diva-portal.org

Data Tables

Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | Not Available | C₅H₁₂N₂O | 116.16 | Not Available |

| tert-Butyl carbamate | 4248-19-5 | C₅H₁₁NO₂ | 117.15 | 105-108 sigmaaldrich.com |

| 1-(tert-Butoxycarbonyl)guanidine | 219511-71-4 | C₆H₁₃N₃O₂ | 159.19 | 170-175 lookchem.com |

Comparison of Chemical Structures

| Compound Name | Chemical Structure |

|---|---|

| tert-Butyl carbamate |  |

| This compound |  |

Structure

3D Structure

Properties

CAS No. |

102142-91-6 |

|---|---|

Molecular Formula |

C5H12N2O |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

tert-butyl carbamimidate |

InChI |

InChI=1S/C5H12N2O/c1-5(2,3)8-4(6)7/h1-3H3,(H3,6,7) |

InChI Key |

SEBFEOANNMLCCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl Carbamimidate and Its Precursors

Historical Development of Synthetic Routes to Carbamimidates

The foundational methods for constructing the core carbamimidate or guanidine (B92328) functionality have been established for many decades. Early approaches often involved harsh reaction conditions and reagents with significant drawbacks.

One of the first methods for creating a guanidine linkage involved the reaction of amines with cyanamide, a route that dates back over half a century. 5z.com However, this method often required high temperatures and was prone to polymerization side reactions. 5z.com Another classical approach to forming the amidine group, a key component of carbamimidates, is the Pinner reaction, which utilizes nitriles as starting materials. tubitak.gov.tr The Pinner reaction and related thioimidate routes provide a fundamental pathway to the amidine core, which can then be further functionalized. tubitak.gov.tr These early methods, while foundational, often suffered from issues like toxicity, unpleasant odors, the need for strong bases, and poor solubility of the resulting products, which prompted the development of more sophisticated and milder techniques. 5z.com

Modern Approaches for the Synthesis of tert-Butyl Carbamimidate

Modern synthetic chemistry offers several effective routes to produce N-Boc protected carbamimidates and guanidines. These methods provide greater control, higher yields, and broader substrate scope compared to historical approaches. The primary strategies involve either the direct protection of a pre-existing amidine or guanidine, or the construction of the guanidinyl moiety onto a primary amine using specialized reagents.

A prevalent modern method is the direct reaction of guanidine hydrochloride or other amidine salts with di-tert-butyl dicarbonate (B1257347) (Boc₂O). orgsyn.orgchemicalbook.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine (B128534), to neutralize the acid generated and facilitate the nucleophilic attack on the Boc anhydride. tubitak.gov.trorgsyn.org For instance, N,N'-di-Boc-guanidine can be synthesized in high yield from guanidine hydrochloride and Boc₂O. orgsyn.orgchemicalbook.com

Another powerful approach is the guanylation of primary or secondary amines using an electrophilic guanylating agent. sigmaaldrich.com These reagents typically contain a guanidine or isothiourea core pre-functionalized with two Boc groups, making them excellent for transferring a di-Boc-guanidinyl group to an amine. Commonly used reagents include N,N'-bis(Boc)-S-methylisothiourea and 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine. 5z.comtandfonline.com The reaction of an amine with these reagents provides the corresponding protected guanidine under mild conditions. 5z.com

| Method Type | Precursor(s) | Key Reagents | General Yield | Reference(s) |

| Direct Protection | Guanidine Hydrochloride | Di-tert-butyl dicarbonate (Boc₂O), NaOH | 91% | chemicalbook.com |

| Direct Protection | Benzamidine Derivatives | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | Moderate to High | tubitak.gov.tr |

| Guanylation of Amines | Primary/Secondary Amines | N,N'-bis-Boc-S-methylisothiourea, HgCl₂ | Good | tandfonline.com |

| Guanylation of Amines | Amines, Amino Acids | 1-H-Pyrazole-1-[N,N'-bis(Boc)]carboxamidine | Moderate to High | 5z.com |

| Polymer-Assisted Guanylation | Primary/Secondary Amines | N,N'-bis(Boc)thiourea, PS-Carbodiimide | High | audreyli.com |

Optimizing the synthesis of this compound derivatives often involves the careful selection of reagents and reaction conditions to improve yields and purity, especially when dealing with less reactive substrates like anilines or sterically hindered amines.

For the guanylation of amines using N,N'-bis-Boc-S-methylisothiourea, poor results were initially reported with anilines. tandfonline.com However, the protocol was significantly improved by using mercury chloride (HgCl₂) as a co-reagent, which activates the thiourea (B124793) and facilitates the reaction even with unreactive amines. tandfonline.comscholaris.ca The use of triethylamine as a base is also crucial in this process. tandfonline.com

Purification is a key aspect of yield enhancement. While unprotected guanidines are highly basic and difficult to purify by standard methods, the Boc-protected derivatives are significantly less polar and can be readily purified by flash column chromatography on silica (B1680970) gel. orgsyn.orgchemicalbook.comscholaris.ca This allows for the isolation of highly pure products, which is critical for subsequent synthetic steps. For example, after the direct protection of guanidine, the resulting N,N'-di-Boc-guanidine was purified by flash chromatography to afford a white powder in 91% yield. chemicalbook.com

Efforts to develop more environmentally benign synthetic routes have led to the adoption of green chemistry principles, such as the use of polymer-supported reagents to simplify purification and minimize waste.

Polymer-supported synthesis has been successfully applied to the preparation of N,N'-bis(Boc)-protected guanidines. audreyli.com In one methodology, a polymer-supported carbodiimide (B86325) (PS-carbodiimide) is used as an activating agent for N,N'-bis(tert-butoxycarbonyl)thiourea. audreyli.com After the reaction with an amine, a polymer-supported trisamine scavenger is added to remove any excess reagents. audreyli.com This approach offers a significant advantage as the workup simply involves filtering off the solid-supported reagents and scavenger, leaving the desired product in solution in high purity and yield, thus avoiding the need for chromatography. sigmaaldrich.comaudreyli.com This method is particularly valuable for high-throughput synthesis and reduces the use of solvents and materials associated with traditional purification techniques. audreyli.com

Synthesis and Functionalization of Key Precursors

The successful synthesis of this compound relies on the availability and quality of its key precursors. These starting materials are generally accessible through well-established commercial or synthetic routes.

The most fundamental precursor is often a simple amidine or guanidine salt, such as guanidine hydrochloride, which is commercially available. orgsyn.org Alternatively, amidine precursors can be synthesized from nitriles via methods like the Pinner reaction. tubitak.gov.tr

The key reagent for introducing the protective group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. wikipedia.org It is widely used for the Boc protection of amines and is commercially available. wikipedia.orgfishersci.co.uk Its reaction with an amine or amidine is a straightforward nucleophilic acyl substitution. jk-sci.com

For syntheses involving the guanylation of amines, electrophilic reagents are required. N,N'-bis-Boc-S-methylisothiourea is a commercially available reagent that has been successfully employed for converting non-hindered aliphatic amines to the corresponding di-Boc-guanidines. tandfonline.com Other specialized reagents, such as 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine, can be prepared from commercially available materials and offer an inexpensive and simple method for the preparation of protected guanidines. 5z.com

| Precursor | Synthesis/Source | Role in Carbamimidate Synthesis | Reference(s) |

| Guanidine / Amidine Salts | Commercially available or synthesized from nitriles (Pinner reaction). | Core structure that is protected with a Boc group. | tubitak.gov.trorgsyn.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Commercially available. | Provides the tert-butoxycarbonyl (Boc) protecting group. | wikipedia.org |

| N,N'-bis-Boc-S-methylisothiourea | Commercially available. | Electrophilic guanylating agent for reaction with amines. | tandfonline.com |

| 1-H-Pyrazole-1-[N,N'-bis(Boc)]carboxamidine | Synthesized from pyrazole (B372694) and di-Boc-carbodiimide. | Guanylating agent that reacts with amines under mild conditions. | 5z.com |

| Amines (Primary/Secondary) | Commercially available or synthesized via standard methods. | Nucleophilic precursor for guanylation reactions. | sigmaaldrich.comaudreyli.com |

Analytical Research into Purity and Stability for Synthetic Applications

Ensuring the purity and understanding the stability of this compound and its derivatives are critical for their use in further synthetic applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Structural confirmation of the synthesized Boc-protected guanidines is typically achieved using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). 5z.com For example, the structure of 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine was confirmed by ¹H NMR, ¹³C NMR, and FAB-MS. 5z.com The purity of the final products is often assessed by crystallization to a constant melting point or by chromatographic methods. 5z.comtandfonline.com

The stability of the this compound is largely dictated by the Boc protecting group. The Boc group is known for its stability towards most bases and nucleophiles but is labile under acidic conditions. wikipedia.orgchemistrysteps.com Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukjk-sci.comchemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, isobutene, and carbon dioxide, ultimately yielding the free amine or guanidine. jk-sci.comchemistrysteps.com This acid sensitivity means that reactions involving this compound must be conducted under neutral or basic conditions to preserve the protecting group. Due to the potential for degradation, Boc-protected compounds are often stored at reduced temperatures to ensure long-term stability. nih.gov

| Analytical Aspect | Technique(s) | Key Findings/Notes | Reference(s) |

| Purity Analysis | Flash Column Chromatography | Effective for purifying less polar Boc-protected guanidines. | orgsyn.orgchemicalbook.com |

| Crystallization | Used to obtain high-purity solids with a defined melting point. | 5z.comtandfonline.com | |

| Structural Elucidation | ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure and presence of the Boc groups. | 5z.comchemicalbook.com |

| Mass Spectrometry (MS) | Verifies the molecular weight of the synthesized compound. | 5z.comsigmaaldrich.com | |

| Stability Profile | Acid Lability | The Boc group is readily cleaved by strong acids (e.g., TFA, HCl). | wikipedia.orgfishersci.co.ukchemistrysteps.com |

| Base/Nucleophile Stability | Generally stable to basic and nucleophilic conditions. | wikipedia.orgchemistrysteps.com | |

| Storage | Storage at low temperatures (e.g., freezer) is recommended for long-term stability. | nih.gov |

Elucidation of Reactivity and Reaction Mechanisms of Tert Butyl Carbamimidate

Acid-Base Properties and Protonation Equilibria in Reaction Systems

The acid-base characteristics of tert-butyl carbamimidate are fundamental to its reactivity, particularly in transformations where it or its substrate is activated by protonation. As a derivative of an amidine, the imino nitrogen is the most basic site and is readily protonated. This protonation enhances the electrophilicity of the central carbon atom, making it more susceptible to nucleophilic attack.

Interactive Data Table: pKa Values of Relevant Functional Groups

| Compound/Functional Group | pKa (in Water) | pKa (in DMSO) |

| Carboxylic Acid | ~4.8 | ~12.3 |

| Amine (R-NH3+) | ~10.8 | ~9.0 |

| Alcohol (R-OH) | ~16.5 | ~27.9 |

| Water | 15.7 | 32 |

This table provides context for the acid-base interactions involving this compound by showing the pKa values of common reactants and solvents.

Nucleophilic and Electrophilic Reactivity Profiles

This compound exhibits dual reactivity, functioning as both a nucleophile and an electrophile depending on the reaction conditions and the nature of the reacting partner.

The nitrogen atoms of the carbamimidate moiety possess lone pairs of electrons, rendering them nucleophilic. This nucleophilicity is central to its role in reactions such as guanidination, where it attacks an electrophilic species.

Conversely, upon protonation, the central carbon of the isourea tautomer becomes highly electrophilic. This electrophilicity is exploited in its application as an alkylating agent. For example, in the presence of an acid, O-tert-butylisourea can act as a source of a tert-butyl cation or its equivalent, which can then be attacked by nucleophiles. However, it is worth noting that the synthesis of polymer-supported tert-butyl isoureas for this purpose has been reported as unsuccessful, suggesting potential stability issues or synthetic challenges with this specific derivative. nih.gov

Thermal and Photochemical Transformations

Detailed studies on the specific thermal and photochemical transformations of this compound are not extensively documented in the current scientific literature. However, the reactivity of related compounds allows for informed predictions.

Thermally, O-alkylisoureas can undergo decomposition. For instance, the thermal decomposition of related thiourea (B124793) derivatives has been studied, and it is plausible that O-tert-butylisourea could decompose under thermal stress, potentially leading to the elimination of isobutylene (B52900) and the formation of urea (B33335) or other degradation products. Microwave-assisted reactions involving O-alkylisoureas often proceed at elevated temperatures, suggesting a degree of thermal stability within the timeframe of these reactions. researchgate.netorganic-chemistry.org

Regarding photochemical transformations, the carbamimidate functional group does not possess strong chromophores for the absorption of UV-Vis light, suggesting limited direct photochemical reactivity. However, in the presence of photosensitizers or other photoactive species, indirect photochemical reactions could be initiated. The study of the photochemistry of related carbamates indicates that various photochemical reactions can occur, but direct extrapolation to carbamimidates requires further investigation. nih.govsoton.ac.uk

Mechanistic Investigations of Key Reactions Involving this compound

Guanidination Reactions

O-alkylisoureas, such as the methyl analogue of this compound, are effective reagents for the guanidination of primary amines. The reaction proceeds via the nucleophilic attack of the amine on the protonated isourea.

The proposed mechanism involves the following steps:

Protonation of the imino nitrogen of the O-alkylisourea to activate the molecule.

Nucleophilic attack of the primary amine on the central carbon of the protonated isourea.

Formation of a tetrahedral intermediate.

Elimination of the corresponding alcohol (in this case, tert-butanol) to yield the guanidinium (B1211019) salt.

Deprotonation to give the neutral guanidine (B92328).

This reaction is widely used in peptide chemistry and for the synthesis of various guanidine-containing compounds.

Amidine Formation Pathways

The synthesis of amidines can be achieved through various routes, and while the direct conversion of an O-alkylisourea to an amidine is not a commonly cited primary pathway, it is mechanistically related to the guanidination reaction. If instead of a primary amine, a different nucleophile were to attack the activated isourea, and subsequent elimination of the alkoxy group and a proton occurs, an amidine derivative could be formed. However, the more prevalent methods for amidine synthesis involve the reaction of amines with nitriles, imidates, or other activated amide derivatives. organic-chemistry.org

Cyclization Reactions and Cycloadditions

O-alkylisoureas can serve as reactive intermediates in cyclization reactions. For example, they can be involved in the formation of heterocyclic systems such as 2-oxazolines from β-hydroxyamides. The reaction likely proceeds through the intramolecular attack of the hydroxyl group on the activated isourea intermediate, followed by cyclization and elimination.

While direct involvement of this compound in cycloaddition reactions is not well-documented, the broader class of carbamimidates has been explored as precursors for nitrene transfer reactions in asymmetric aziridination. This suggests the potential for this compound to participate in synthetically useful cyclization processes.

Stereochemical Aspects of Reactions with this compound

In a general context, the stereochemical aspects of a reaction refer to the three-dimensional arrangement of atoms in the reactants and products. Key considerations in stereoselective reactions include:

Enantioselectivity: The preferential formation of one enantiomer over the other. This is often achieved through the use of chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction.

Diastereoselectivity: The preferential formation of one diastereomer over others. This is common in reactions that create a new stereocenter in a molecule that already contains one or more stereocenters. The existing stereocenter(s) can influence the stereochemical outcome of the reaction.

For a compound like this compound, hypothetical stereoselective reactions could involve its use as a nucleophile or its incorporation into a substrate for a subsequent stereoselective transformation. The stereochemical outcome of such reactions would depend on factors like the structure of the substrate, the presence of chiral catalysts, and the reaction conditions. However, without specific experimental data or mechanistic studies, any discussion of the stereochemical aspects of its reactivity remains speculative.

Due to the lack of specific research findings, no data tables on the stereochemical outcomes of reactions with this compound can be presented. Further research is required to elucidate the potential role of this compound in stereoselective synthesis.

Tert Butyl Carbamimidate As a Strategic Reagent and Building Block in Organic Synthesis Research

Utility in the Construction of Complex Guanidine-Containing Structures

The guanidine (B92328) functional group is a highly basic and nucleophilic moiety whose direct handling can complicate synthetic sequences. The use of protected guanidinylating agents, which deliver the "tert-butyl carbamimidate" unit, provides a robust solution to this challenge. These reagents allow for the installation of the guanidine group in a latent, less reactive form, which can be deprotected under specific conditions later in the synthesis.

The versatility of this method is showcased by its application in solid-phase synthesis, enabling the creation of large libraries of substituted guanidines for drug discovery. A novel acid-labile linker has been developed to facilitate the solid-phase synthesis of trisubstituted arylguanidines, where pyrazole (B372694) displacement by various amines is a key step. nih.gov

Table 1: Examples of Guanidinylating Agents and Their Applications

| Guanidinylating Agent | Substrate | Product Type | Application Context |

| N,N'-bis(Boc)-1H-pyrazole-1-carboxamidine | Primary/Secondary Amines | N,N'-di-Boc-guanidines | Natural product synthesis, solution-phase synthesis rsc.org |

| Polymer-bound 1H-pyrazole-1-carboxamidine | Primary/Secondary Amines | Unprotected Guanidines | Solid-phase synthesis, library generation thieme-connect.com |

| N,N'-bis(Boc)-N''-triflylguanidine | Amines | N,N'-di-Boc-guanidines | Synthesis of protected guanidines |

| Triazone-protected guanidine | β-ketoester, Aldehyde | Dihydropyrimidines | Biginelli multi-component reaction nih.gov |

Applications in the Formation of Nitrogen-Containing Heterocycles

The "this compound" synthon is not only a precursor to acyclic guanidines but also a critical building block for a variety of nitrogen-containing heterocycles. By incorporating the guanidine functionality into a molecule that subsequently undergoes cyclization, chemists can access complex ring systems with embedded amidine or guanidine substructures.

Pyrrole (B145914) and Pyrazole Derivatives

The synthesis of pyrrole and pyrazole derivatives can incorporate guanidine reagents in several ways. A direct method involves the cyclocondensation of a suitable precursor with a guanidine salt. For example, pyrrole–aminopyrimidine structures can be efficiently synthesized by the reaction of acylethynylpyrroles with guanidine nitrate. mdpi.com This reaction builds a pyrimidine (B1678525) ring, which contains the core structure of a cyclic carbamimidate, onto a pre-existing pyrrole.

In other strategies, carbanions generated from ethyl imidothioates react with nitroalkenes in the presence of a guanidine base (like 1,1,3,3-tetramethylguanidine) to yield highly substituted pyrrole derivatives. oup.com While the guanidine here acts as a base, its structural motif is central to related cyclizations. For pyrazoles, guanidinylating agents such as 1H-pyrazole-1-carboxamidine hydrochloride are not only used to guanidinylate amines but are themselves pyrazole derivatives, highlighting the close relationship between these heterocycles and guanidines. nih.govtandfonline.comresearchgate.net The synthesis of pyrazole-4-carboxamide derivatives often involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, which is a related transformation. mdpi.com

Imidazole (B134444) and Benzimidazole (B57391) Scaffolds

The construction of imidazole and particularly benzimidazole scaffolds can be achieved through the intramolecular cyclization involving a guanidine moiety. A powerful method for synthesizing 2-aminobenzimidazoles involves the intramolecular C-N bond formation between an aryl halide and a guanidine. This reaction can be catalyzed by either copper or palladium salts, providing a direct route to this important heterocyclic core.

Benzimidazole derivatives are recognized as crucial structural motifs in medicinal chemistry due to their ability to act as structural isosteres of naturally occurring nucleotides. clockss.org The synthesis of these compounds often leverages modern synthetic methods where the "this compound" or related protected amine functionalities play a key role in managing reactivity and directing cyclization.

Pyrimidine and Triazine Systems

The Biginelli reaction, a classic multicomponent condensation, offers a direct entry into dihydropyrimidine (B8664642) scaffolds. The use of guanidine or protected guanidine derivatives in place of urea (B33335) is a well-established variant of this reaction. nih.gov Specifically, a triazone-protected guanidine has been used in a Biginelli-type reaction with a β-ketoester and an aldehyde. The resulting adduct can be deprotected under acidic conditions to yield 2-imino-5-carboxy-3,4-dihydropyrimidines in a concise, two-step sequence. nih.gov This demonstrates the utility of a protected guanidine synthon in building complex pyrimidine systems.

For triazines, the introduction of a "this compound" equivalent can be achieved through the modification of a pre-formed triazine ring. For instance, the modification of a 3,5-dioxo-1,2,4-triazine core at the N-4 position has been accomplished via a Mitsunobu reaction with various alcohols, including those containing a Boc-protected amino group. researchgate.net This introduces a tert-butyl carbamate (B1207046) sidechain, a close structural relative of the target functionality, onto the triazine skeleton.

Other Complex Heterocyclic Frameworks

The synthetic utility of guanidine-based reagents extends to the formation of other complex heterocyclic systems. For example, the reaction of thiocarbamoylimidazolium salts with an azide (B81097) anion leads to the formation of substituted aminothiatriazoles through an electrocyclization pathway. Furthermore, peptide-derived thioureas can be cyclized to generate iminohydantoins, which are heterocyclic structures containing a cyclic guanidine core.

Role in Palladium-Catalyzed Amidation and Cross-Coupling Reactions

While the previous sections focused on reagents that deliver a full guanidine synthon, the closely related and structurally simpler tert-butyl carbamate has emerged as a powerhouse reagent in palladium-catalyzed C-N cross-coupling reactions. nih.govtandfonline.com In this context, tert-butyl carbamate functions as a convenient and effective ammonia (B1221849) equivalent for the N-arylation of aryl and heteroaryl halides.

The Buchwald-Hartwig amidation using tert-butyl carbamate allows for the synthesis of N-Boc-protected anilines, which are versatile intermediates in organic synthesis. These protected anilines can be readily deprotected to the free aniline (B41778) or used in further transformations. The reaction typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. tandfonline.com Research has shown that the choice of catalyst, ligand, and base is crucial for achieving high yields. For instance, reactions can be performed at room temperature using specific catalyst systems, such as the combination of Pd₂(dba)₃ and a monodentate ligand like tert-butyl X-Phos. tandfonline.com

This methodology has proven to be robust, with a broad substrate scope that includes a variety of aryl and heteroaryl halides. researchgate.net It represents a key strategic tool for introducing a nitrogen atom onto an aromatic ring, a common step in the synthesis of pharmaceuticals, agrochemicals, and materials.

Table 2: Palladium-Catalyzed N-Arylation with tert-Butyl Carbamate

| Aryl Halide | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Bromotoluene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 85 | nih.gov |

| 1-Bromo-4-tert-butylbenzene | Pd₂(dba)₃ / t-Bu-X-Phos | NaOtBu | Toluene | 83 | tandfonline.com |

| 2-Bromopyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 95 | tandfonline.com |

| 4-Chloroacetophenone | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Amyl alcohol | 92 | |

| 3-Bromoquinoline | [(π-allyl)PdCl]₂ / cBRIDP | K₃PO₄ | TPGS-750-M/H₂O | 92 | researchgate.net |

Integration into Cascade and Multicomponent Reactions

The structural features of tert-butyl carbamate-protected compounds make them excellent candidates for cascade and multicomponent reactions (MCRs), which are highly efficient processes that form multiple chemical bonds in a single operation. The steric bulk of the tert-butyloxycarbonyl (Boc) group can direct the stereochemical outcome of reactions, and its electronic properties can be harnessed to trigger or participate in complex cyclizations.

Gold-catalyzed cascade reactions have successfully utilized Boc-protected amines. For instance, a gold-catalyzed cascade cyclization of Boc-protected benzylamines bearing two tethered alkyne groups has been developed to synthesize dihydrobenzo[c]phenanthridines with yields up to 98%. mpg.de The proposed mechanism involves the nucleophilic attack of the Boc-protected amino group onto a gold-activated alkyne, initiating a sequence of cyclizations. mpg.de Similarly, cascade reactions involving the opening of epoxides by a carbamate nitrogen have been employed in the synthesis of natural product skeletons like teurilene. rsc.org

In the realm of MCRs, Boc-protected ketones have been used as carbonyl components. The Kabachnik–Fields reaction, a three-component reaction to form α-aminophosphonates, has been successfully applied to N-Boc-piperidin-4-one, reacting with a phosphite (B83602) and benzylamine (B48309) to yield the corresponding product in 99% yield. beilstein-journals.org Furthermore, substituted spirocyclic tetrahydropyrans have been synthesized through a Prins-type cyclization, and the resulting products can be converted into the corresponding Boc-protected amines in an efficient two-step process. nih.gov

The application of tert-butyl carbamate derivatives in these complex reactions streamlines synthetic routes to valuable heterocyclic structures.

Table 1: Examples of tert-Butyl Carbamate Derivatives in Cascade and Multicomponent Reactions

| Reaction Type | Substrate | Reagents/Catalyst | Product | Yield | Reference |

| Gold-Catalyzed Cascade | Boc-protected benzylamine with two alkyne moieties | Gold(I) catalyst | Dihydrobenzo[c]phenanthridine | Up to 98% | mpg.de |

| Kabachnik–Fields Reaction | N-Boc-piperidin-4-one | (EtO)₂P(O)H, Benzylamine, Phthalocyanine–AlCl catalyst | Cyclic α-aminophosphonate | 99% | beilstein-journals.org |

| Prins Cyclization / Amination | Various cyclic ketones | Homoallylic alcohol, MsOH or TsOH, then conversion to amine | Boc-protected spirocyclic amine | Good | nih.gov |

| Oxidative Epoxide-Opening | Polyene with epoxides and tert-butoxycarbonate | Oxidative conditions | Tricyclic ether core | N/A | rsc.org |

Protecting Group Chemistry and Deprotection Strategies in tert-Butyl Carbamate-Mediated Syntheses

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions and the numerous methods available for its removal. masterorganicchemistry.comchemistrysteps.com The protection of an amine as a tert-butyl carbamate renders the nitrogen non-nucleophilic, allowing for selective reactions to occur at other sites within the molecule. chemistrysteps.comorganic-chemistry.org

Protection of Amines: The installation of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions or in solvent-free systems. rsc.org The reaction proceeds via nucleophilic attack of the amine on the Boc₂O, leading to the formation of the carbamate. masterorganicchemistry.com

Deprotection Strategies: The cleavage of the Boc group, or deprotection, is a critical step in a synthetic sequence. The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule. organic-chemistry.org Due to its acidic lability, the Boc group can often be selectively removed in the presence of other acid-sensitive or base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, enabling orthogonal protection strategies. organic-chemistry.orgmasterorganicchemistry.com

Acidic Deprotection: The most common method for Boc deprotection involves treatment with strong acids. acsgcipr.org Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane, is frequently used and rapidly cleaves the Boc group at room temperature. rsc.orgmasterorganicchemistry.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. chemistrysteps.commasterorganicchemistry.com Other acidic conditions include the use of hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and Lewis acids. researchgate.net

Table 2: Common Acidic Reagents for Boc Deprotection

| Reagent | Conditions | Notes | References |

| Trifluoroacetic Acid (TFA) | Neat or in DCM, room temperature | Very common, fast, and efficient. | rsc.orgmasterorganicchemistry.com |

| Hydrochloric Acid (HCl) | In solvents like dioxane or methanol | A standard and effective method. | researchgate.net |

| Oxalyl Chloride / Methanol | Room temperature, 1-4 hours | A mild method for selective deprotection. | rsc.org |

| Magic Blue / Triethylsilane | Catalytic, mild conditions | Avoids strong acids and high temperatures. acs.orgorganic-chemistry.org |

Alternative Deprotection Methods: While acidic cleavage is prevalent, several alternative methods have been developed to accommodate sensitive substrates.

Thermal Deprotection: The Boc group can be removed by heating, although this often requires high temperatures. masterorganicchemistry.comresearchgate.net The use of solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can facilitate thermolytic cleavage at lower temperatures, sometimes accelerated by microwave irradiation. researchgate.netacs.org

Basic Deprotection: While generally stable to base, certain Boc-protected heterocycles, such as indoles and pyrroles, can be deprotected using aqueous methanolic potassium carbonate under reflux. researchgate.net

Catalytic Deprotection: A recently developed method employs a catalytic amount of tris-4-bromophenylamminium radical cation (commonly known as magic blue) in combination with triethylsilane. acs.orgorganic-chemistry.org This system provides a mild alternative for de-tert-butylation, avoiding the harsh conditions of strong acids or high heat. acs.org

A potential side reaction during acidic deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. acsgcipr.org This can be suppressed by the addition of "scavengers" like anisole (B1667542) or thiophenol to the reaction mixture. masterorganicchemistry.comorganic-chemistry.org

Synthesis and Academic Study of Derivatives and Analogues of Tert Butyl Carbamimidate

N-Substituted Carbamimidate Derivatives

A primary strategy for creating derivatives involves substitution at the nitrogen atoms. This is often achieved through standard amine protection and coupling reactions. For instance, a series of novel tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized. nih.gov The process begins with the protection of 2-nitroaniline (B44862) using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), followed by the reduction of the nitro group. nih.govscispace.com The resulting intermediate, tert-butyl (2-aminophenyl)carbamate, is then coupled with various substituted carboxylic acids using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) to yield the final N-acylated products. nih.gov

This modular approach allows for the introduction of a wide range of functionalities. Other synthetic routes can produce N,N-disubstituted derivatives, such as tert-butyl di(but-3-en-1-yl)carbamate, where two alkenyl chains are attached to the nitrogen atom. The presence of these terminal alkenes makes the molecule a valuable substrate for specific reactions like ring-closing metathesis. The carbamate (B1207046) group can also be transformed into other functional groups; for example, carbamates can be converted into bi-, tri-, and tetra-substituted ureas by reacting them with amines in the presence of trimethylaluminum. organic-chemistry.org

| Derivative Type | Synthetic Method | Key Reagents | Significance |

| N-Acyl Carbamates | Amide coupling | Carboxylic Acids, EDCI, HOBt | Introduces diverse amide functionalities. nih.gov |

| N,N-Dialkenyl Carbamates | N-alkylation | Alkenyl halides | Substrate for metathesis reactions. |

| Ureas (from Carbamates) | Reaction with amines | Trimethylaluminum | Conversion to a different functional group. organic-chemistry.org |

Modifications at the tert-Butyl Moiety

The tert-butyl group is a defining feature of these compounds, primarily serving as a sterically bulky and acid-labile protecting group. smolecule.com Its main "modification" is its chemical removal (deprotection) to unmask the free amine or amide for subsequent reactions. smolecule.com This cleavage is typically accomplished under anhydrous acidic conditions, which generate a tert-butyl cation. organic-chemistry.org The stability of the tert-butyl group under basic and many nucleophilic conditions, combined with its clean removal under acid, makes it an invaluable tool in multi-step organic synthesis.

While less common, the tert-butyl group can be conceptually replaced by other protecting groups during the design phase of a synthesis to alter stability or cleavage conditions. However, the most significant reactivity associated with this moiety is its deliberate removal to advance a synthetic sequence.

Isoelectronic and Isosteric Analogues

The principles of isosterism (similar size and shape) and isoelectronic analogy (same number of valence electrons) guide the design of functional mimics of tert-butyl carbamimidate. These concepts involve replacing atoms or groups within the molecule with others that have similar physical or electronic properties.

A relevant example from medicinal chemistry is the design of peptide bond isosteres. The amide bond in a peptide can be replaced by phosphinate [-P(O)(OH)CH2-], phosphonate, or phosphonamidate moieties to mimic the tetrahedral transition state of amide hydrolysis. mdpi.com Similarly, the carbamate or carbamimidate core could be replaced with these phosphorus-containing groups to create analogues with potentially different chemical stability and biological activity. mdpi.com Another common isosteric replacement is the substitution of a carbonyl oxygen with sulfur to form a thiocarbamate.

More advanced applications of this principle include BN/CC isosterism, where a boron-nitrogen bond pair replaces a carbon-carbon double bond. researchgate.net For example, the BN analogue of ortho-benzyne, 1,2-azaborine, has been studied for its unique reactivity, demonstrating how fundamental electronic relationships can be used to design novel molecular scaffolds. researchgate.net

| Analogue Type | Replacement Principle | Original Group | Replacement Group | Rationale |

| Phosphinate Analogue | Isosteric/Isoelectronic | Amide/Carbamate | -P(O)(OH)CH2- | Mimics transition state of hydrolysis. mdpi.com |

| Thiocarbamate | Isosteric | C=O | C=S | Alters electronic properties and hydrogen bonding. |

| BN-Aromatic | Isoelectronic | C=C | B-N | Creates novel aromatic systems with different reactivity. researchgate.net |

Structure-Reactivity Relationship Studies of Derivatives

Structure-reactivity relationship (SAR) studies investigate how a molecule's chemical structure influences its reactivity and properties. For tert-butyl carbamate derivatives, these studies often focus on the stability of the protecting group and the reactivity of the appended substituents.

Furthermore, the nature of the N-substituents can be designed to enable specific chemical transformations. The inclusion of terminal alkene chains in tert-butyl di(but-3-en-1-yl)carbamate renders it a suitable precursor for ring-closing metathesis, a powerful carbon-carbon bond-forming reaction. This demonstrates a clear relationship where the structure is explicitly designed to achieve a desired chemical reactivity.

Advanced Spectroscopic and X-ray Crystallographic Analysis of Novel Derivatives

The unambiguous characterization of newly synthesized derivatives is paramount and is achieved through a combination of advanced analytical techniques.

Spectroscopic Methods are used to elucidate the molecular structure.

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to map the proton and carbon framework of the molecule. For example, in one study, the 13C-NMR spectrum of a Schiff base derivative showed characteristic signals for the imine carbon at 168.80 ppm and the tert-butyl carbons at 78.32 ppm and 28.84 ppm, confirming the structure. dergipark.org.tr

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is employed to identify key functional groups. The presence of N-H and C=O bonds in carbamate derivatives gives rise to characteristic absorption bands. scispace.comdergipark.org.tr

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. A study of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate reported a molecular ion peak [M]+ at m/z 353, consistent with its chemical formula. mdpi.com

X-ray Crystallography provides definitive proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. For a novel Schiff base derivative, single-crystal X-ray analysis confirmed the molecular structure and revealed that the molecule is stabilized by intermolecular N—H···O hydrogen bonds. dergipark.org.tr In another study on tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, X-ray diffraction not only confirmed the connectivity but also detailed the bond lengths, angles, and crystal packing in the monoclinic space group Pn. mdpi.com Advanced analyses, such as Hirshfeld surface analysis, can be used to investigate intermolecular interactions within the crystal packing in greater detail. iucr.org

| Derivative | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | MS (m/z) |

| (E)-tert-butyl (2-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino)ethyl)carbamate | Signals for aromatic, alkyl, and NH protons | 168.80 (C=N), 158.47 (C=O), 78.32 & 28.84 (tert-butyl) | N-H and C=O stretches | Confirmed molecular weight |

| tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate | 1.35-1.43 (tert-butyl), 6.18 (NH), 6.66-7.18 (aromatic) | 158.3 (C=O, urea), 155.9 (C=O, carbamate), 78.9 (quaternary C), 28.3 (CH3) | N-H and C=O stretches | 353 [M]+ |

Theoretical and Computational Investigations of Tert Butyl Carbamimidate

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the electronic structure and bonding. For instance, in tert-butyl N-(4-methylpyridin-2-yl)carbamate, NBO analysis confirms the partial double bond character of the carbamate (B1207046) C-N bond, with bond lengths intermediate between typical single and double bonds. This resonance contributes to the chemical stability of the carbamate group.

The electrostatic potential calculated on the Hirshfeld and van der Waals surfaces of similar molecules, like tert-butyl acetylcarbamate, reveals the distribution of charge. nih.gov These surfaces show regions of negative and positive potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Representative Bond Lengths in Carbamate Derivatives

| Bond | Molecule A (Å) | Molecule B (Å) |

| N8A-C9A / N8B-C9B | 1.373(6) | 1.367(5) |

Data for tert-butyl N-(4-methylpyridin-2-yl)carbamate.

Conformational Analysis and Energy Landscapes

The conformational landscape of molecules containing the tert-butyl carbamate (Boc) group is influenced by the bulky tert-butyl substituent. This group restricts conformational freedom around the carbamate nitrogen, often favoring a planar arrangement to maximize resonance stabilization. smolecule.com The rotational barrier around the carbamate bond is a key feature, arising from the partial double-bond character of the C-N linkage and steric interactions. smolecule.com

In some carbamate derivatives, different conformers, such as cis and trans rotamers, can exist. smolecule.com The energy difference between these conformers can be small, and their populations can be influenced by the solvent and temperature. smolecule.com For example, in certain bicyclic diamines, the addition of a tert-butyl carbamate group to a primary amine can favor a specific conformation, such as a chair-like structure. montclair.edu

Computational studies have shown that for some systems, the chair-like conformation is more stable, while for others, boat-like and chair-like orientations are very similar in energy. montclair.edu The energy barrier between these conformations is often relatively low. montclair.edu

Prediction of Reactivity and Selectivity using Quantum Chemical Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the reactivity and selectivity of chemical reactions. dergipark.org.trrsc.orgrsc.org These methods can be used to calculate the energies of reactants, products, and transition states, providing insights into reaction pathways and activation energies. rsc.orgrsc.orgresearchgate.net

For example, DFT calculations have been employed to model the transition states and intermediates of reactions involving carbamates, helping to predict regioselectivity. By comparing the relative energies of different potential transition states, researchers can anticipate the major products of a reaction. rsc.org

The development of new synthetic methodologies increasingly relies on such computational predictions to guide experimental work, saving time and resources. rsc.orgresearchgate.net For instance, the reactivity of a diene in a cycloaddition reaction was rationalized by considering the HOMO-LUMO energy gap, which was influenced by a Boc-amino substituent. mdpi.com A smaller energy gap correlated with a faster reaction rate. mdpi.com

Table 2: Kinetic Data for Cycloaddition of a Boc-Substituted Diene mdpi.com

| Dienophile | Initial Rate (mmol/h) | t½ (h) | Pseudo-first-order rate constant (s⁻¹) |

| Methyl acrylate | 24 | 5 | 38.5 x 10⁻⁶ |

| Butyl vinyl ether | 7.3 | 16.5 | 11.7 x 10⁻⁶ |

Transition State Characterization and Reaction Pathway Elucidation

The characterization of transition states is a cornerstone of understanding reaction mechanisms. rsc.org Quantum chemical methods allow for the location of transition state structures, which are first-order saddle points on the potential energy surface. rsc.org Intrinsic Reaction Coordinate (IRC) calculations can then be used to trace the reaction pathway from the transition state to the reactants and products, confirming the connection between them. rsc.orguva.nl

For the gas-phase elimination of tert-butyl carbamate, theoretical studies have indicated that the reaction proceeds through a six-membered cyclic transition state. researchgate.net The calculated bond orders and charges suggest a concerted and slightly asynchronous mechanism. researchgate.net In other reactions, such as the decarboxylation of an unstable carbamic acid intermediate, a four-membered cyclic transition state has been proposed. researchgate.net

The analysis of transition state geometries and energies helps to explain the observed selectivity in reactions. For instance, in a Diels-Alder reaction, the formation of the endo cycloadduct as the major product is consistent with stabilization of the corresponding transition state through secondary orbital interactions. mdpi.com

Molecular Dynamics Simulations and Solvent Effects on Reactivity

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and the influence of the solvent environment on their reactivity. smolecule.comnih.gov These simulations can model the conformational changes of molecules over time and how solvent molecules interact with the solute.

Solvent effects can significantly impact reaction rates and selectivity. chemrxiv.orgacs.org For instance, in nitrene transfer reactions, the choice of solvent was found to be crucial for achieving high conversions and selectivities. chemrxiv.org While chlorinated solvents are often effective, concerns about their environmental impact have driven the search for alternatives. chemrxiv.org High-throughput screening of various solvents has identified more sustainable options that still provide good yields and tunable selectivity. chemrxiv.org

Computational models can incorporate solvent effects either implicitly (e.g., using a polarizable continuum model) or explicitly by including individual solvent molecules in the calculation. Explicit solvent models can be particularly important for understanding specific hydrogen bonding interactions between the solute and the solvent, which can influence conformational preferences and reactivity.

Advanced Analytical Methodologies Applied to the Study of Tert Butyl Carbamimidate and Its Reaction Products

High-Resolution Mass Spectrometry in Mechanistic Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for probing the intricate details of chemical reactions involving tert-butyl carbamimidate. Its ability to provide exact mass measurements with high accuracy allows for the unambiguous determination of elemental compositions for reactants, intermediates, and products. This is particularly valuable in mechanistic studies where the identification of transient or unexpected species can provide critical insights into the reaction pathway.

In the analysis of this compound derivatives, HRMS is routinely used to confirm the molecular weight of the target compounds. For instance, in the characterization of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, HRMS was employed to verify the molecular formula. mdpi.com Similarly, the molecular formula of (−)-lomaiviticin A, a complex natural product, was established as C₆₈H₈₀N₆O₂₄ using HRMS. nih.gov

Mechanistic investigations often rely on HRMS to detect and identify key intermediates. The dissociation of gas-phase cations containing tert-butylcarbamate (B1260302) groups, for example, has been studied to understand the elimination of 2-methylpropene and carbon dioxide. nih.gov These studies provide fundamental knowledge about the fragmentation patterns of these molecules, which is crucial for interpreting mass spectra and elucidating reaction mechanisms. Furthermore, HRMS has been used to confirm the formation of specific reaction products, such as in the synthesis of tert-butyl (3-phenylpropyl)carbamate. rsc.org

The table below summarizes representative applications of HRMS in the study of this compound and related compounds.

| Compound/Reaction | Analytical Goal | Key Finding |

| tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate | Molecular Formula Verification | Confirmed the expected molecular formula. mdpi.com |

| (-)-lomaiviticin A | Molecular Formula Determination | Established the elemental composition as C₆₈H₈₀N₆O₂₄. nih.gov |

| Gas-phase t-butylcarbamate cations | Dissociation Mechanism | Elucidated the two-step elimination of isobutylene (B52900) and CO₂. nih.gov |

| tert-Butyl (3-phenylpropyl)carbamate | Product Confirmation | Confirmed the formation of the target compound. rsc.org |

| tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | Structural Confirmation | Confirmed the structure of the newly synthesized compound. mdpi.com |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation of Complex Intermediates

Advanced Nuclear Magnetic Resonance (NMR) techniques are paramount for the detailed structural elucidation of this compound derivatives and their reaction intermediates in solution. While standard ¹H and ¹³C NMR provide basic structural information, advanced methods like COSY, HSQC, HMBC, and NOESY are essential for unraveling complex connectivities and stereochemistry.

The tert-butyl group itself provides a strong, sharp singlet in the ¹H NMR spectrum, which is readily identifiable and can be used as a probe in studies of macromolecular complexes. nih.govnih.gov For instance, the chemical shift of the tert-butyl protons in tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate appears at approximately δ 1.4 ppm.

Two-dimensional NMR techniques are particularly powerful. For example, Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for establishing long-range correlations between protons and carbons, which helps in piecing together the molecular framework. ipb.pt The Nuclear Overhauser Effect (NOE) provides information about through-space proximity of nuclei, which is vital for determining stereochemistry and the three-dimensional structure of molecules. ipb.pt NOESY and ROESY experiments have been extensively used to determine interatomic distances and exchange rates, which can be challenging due to signal overlap in complex spectra. researchgate.net

The structural assignment of complex molecules often relies on a combination of these advanced NMR techniques. For example, the structure of glycoborinine, a carbazole (B46965) alkaloid, was established using ¹H-¹³C HMBC and NOE interactions. ipb.pt In the study of enantioselective peptide-catalyzed acylations, advanced NMR techniques were used to uncover key structural features of the catalytic complexes. researchgate.net

The following table highlights the application of various NMR techniques in the analysis of this compound-related structures.

| NMR Technique | Application | Information Obtained |

| ¹H NMR | Routine Characterization | Presence and environment of protons, including the characteristic tert-butyl singlet. nih.govnih.gov |

| ¹³C NMR | Carbon Skeleton Analysis | Chemical shifts of carbon atoms, providing information on the molecular framework. ipb.pt |

| COSY | Proton-Proton Correlation | Identifies protons that are coupled to each other. ipb.pt |

| HSQC/HMQC | One-Bond Proton-Heteroatom Correlation | Correlates protons directly attached to heteroatoms like carbon or nitrogen. ipb.pt |

| HMBC | Long-Range Proton-Heteroatom Correlation | Establishes connectivity between protons and carbons over two or three bonds. ipb.pt |

| NOESY/ROESY | Through-Space Proton-Proton Correlation | Determines spatial proximity of protons, crucial for stereochemical assignments. ipb.ptresearchgate.net |

X-ray Diffraction Studies of Crystalline Forms and Derivatives

The crystal structure of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, for instance, was determined by single-crystal X-ray diffraction, revealing its molecular structure and atom numbering scheme. mdpi.com Similarly, the structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate was elucidated, showing a nearly planar carbazole ring. iucr.org These studies provide a detailed picture of the molecule's geometry in the solid state.

X-ray diffraction is also crucial for studying intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. In the crystal structure of (E)-tert-butyl (2-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino)ethyl) carbamate (B1207046), intermolecular N—H···O hydrogen bonds were identified, which form chains extending along the crystallographic axis. dergipark.org.tr Such information is vital for understanding the solid-state properties of these materials.

The table below provides examples of this compound derivatives whose structures have been determined by X-ray diffraction.

| Compound | Key Structural Feature Determined by X-ray Diffraction |

| tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate | Molecular structure and atom numbering. mdpi.com |

| tert-Butyl 3,6-diiodocarbazole-9-carboxylate | Nearly planar carbazole ring. iucr.org |

| (E)-tert-butyl (2-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino)ethyl) carbamate | Intermolecular N—H···O hydrogen bonding. dergipark.org.tr |

| 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Folded molecular conformation. mdpi.com |

| tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate | Trigonal planar geometry around one nitrogen and tetrahedral geometry around the other. nih.gov |

Chromatographic Methods for Reaction Monitoring and Product Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are workhorse methods for the analysis of this compound and its reaction products. These methods are essential for monitoring reaction progress, determining product purity, and separating complex mixtures.

HPLC is widely used for the analysis of non-volatile and thermally labile compounds. In the context of this compound derivatives, HPLC is often employed to monitor the consumption of starting materials and the formation of products. google.com For instance, the purity of synthesized compounds can be determined by HPLC. vwr.com Chiral HPLC methods have also been developed for the enantioseparation of bicalutamide (B1683754) and its related compounds, some of which contain a tert-butyl carbamate moiety. nih.gov

GC is suitable for the analysis of volatile and thermally stable compounds. While direct analysis of some carbamates by GC can be challenging, derivatization techniques can be employed to improve their volatility and detectability. jircas.go.jp GC coupled with mass spectrometry (GC-MS) is a powerful combination for both separation and identification of components in a mixture. nih.gov

The choice between HPLC and GC depends on the specific properties of the analytes. The following table contrasts the applications of these two techniques in the analysis of carbamate compounds.

| Chromatographic Technique | Typical Application | Advantages |

| High-Performance Liquid Chromatography (HPLC) | Monitoring reaction progress, purity analysis of non-volatile compounds, chiral separations. google.comvwr.comnih.gov | Versatile, suitable for a wide range of compounds, non-destructive. |

| Gas Chromatography (GC) | Analysis of volatile and thermally stable compounds, often coupled with mass spectrometry. jircas.go.jpnih.gov | High resolution, sensitive detectors available. |

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, have emerged as powerful tools for real-time monitoring of chemical reactions involving this compound. These process analytical technology (PAT) tools provide continuous data on the concentration of reactants, intermediates, and products without the need for sampling and offline analysis. americanpharmaceuticalreview.com

In-situ FTIR spectroscopy is particularly useful for monitoring functional groups that have strong infrared absorptions, such as carbonyl (C=O) and N-H bonds, which are present in carbamates. mt.commdpi.com By tracking the changes in the intensity of specific IR bands, it is possible to follow the kinetics of a reaction and identify the formation and consumption of different species in real-time. mt.com

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. It can be used to monitor reactions in aqueous solutions and is less susceptible to interference from water. mt.com In-line Raman spectroscopy has been successfully applied to monitor polymorphic conversions during crystallization processes, providing valuable insights into the solid-state behavior of the products. hovione.comspectroscopyonline.com

The ability to monitor reactions in real-time allows for better process control, optimization of reaction conditions, and enhanced safety, especially for exothermic or fast reactions. mdpi.com

The table below outlines the applications of in-situ spectroscopic techniques for monitoring reactions.

| In-Situ Technique | Application | Key Information Gained |

| FTIR Spectroscopy | Real-time monitoring of functional group changes (e.g., C=O, N-H). mt.commdpi.com | Reaction kinetics, identification of intermediates, endpoint determination. |

| Raman Spectroscopy | Real-time monitoring of reactions, including polymorphic conversions. mt.comhovione.comspectroscopyonline.com | Reaction progress, identification of different crystalline forms. |

| Benchtop NMR | Quantitative real-time reaction monitoring. rsc.org | Quantitative data on reactant and product concentrations. |

Future Directions and Emerging Research Avenues in Tert Butyl Carbamimidate Chemistry

Development of Asymmetric Transformations

The development of asymmetric reactions utilizing tert-butyl carbamate (B1207046) and its derivatives is a significant and expanding area of research. The focus is on creating chiral molecules, which are crucial components of many pharmaceuticals and biologically active compounds.

One notable advancement is the use of tert-butyl carbamate in asymmetric aminohydroxylation reactions. Substituted styrenes can be aminohydroxylated using t-butyl carbamate to produce highly enantiomerically enriched N-Boc protected amino alcohols in good yields. epa.gov This method provides access to either enantiomer, and researchers have noted that the choice of ligand, such as (DHQ)2PHAL versus (DHQD)2PHAL, can influence regioselectivity even when enantioselectivities are comparable. epa.gov

Another key area is the catalytic asymmetric Mannich reaction, a powerful tool for synthesizing chiral β-amino carbonyl compounds. orgsyn.org The tert-butoxycarbonyl (Boc) group has been employed as an easily removable protecting group in these reactions. For instance, the reaction of propionaldehyde (B47417) with an N-Boc-imine derived from benzaldehyde (B42025) can yield chiral β-amino aldehydes with high levels of diastereoselectivity and enantioselectivity. orgsyn.org

Furthermore, derivatives like tert-butyl(2-oxo-2H-pyran-5-yl)carbamate have been identified as versatile "chameleon" dienes in Diels-Alder cycloadditions. nih.govmdpi.com This molecule reacts efficiently with both electron-rich and electron-deficient dienophiles to afford substituted bicyclic lactones, demonstrating its utility in constructing complex molecular architectures. nih.govmdpi.comresearcher.lifeuwl.ac.ukresearchgate.net Research has shown that reactions with electronically matched dienophiles, like methyl acrylate, proceed significantly faster than with mismatched ones, such as butyl vinyl ether. mdpi.com

| Transformation Type | Reactant(s) | Key Reagent/Catalyst | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Asymmetric Aminohydroxylation | Substituted Styrenes | tert-Butyl carbamate, (DHQ)2PHAL | N-Boc protected amino alcohols | Provides high enantiomeric enrichment for either enantiomer. | epa.gov |

| Asymmetric Mannich Reaction | Propionaldehyde, N-Boc-imine | (S)-Proline | Chiral β-amino aldehydes | Achieves high diastereo- and enantioselectivity. | orgsyn.org |

| Diels-Alder Cycloaddition | tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate, Methyl acrylate | Heat | Bicyclic lactones | Acts as a "chameleon" diene, reacting with various dienophiles. | nih.govmdpi.com |

Integration into Flow Chemistry Systems

The integration of tert-butyl carbamate synthesis and transformations into continuous flow chemistry systems represents a significant step towards safer, more efficient, and scalable chemical manufacturing. mt.com Flow chemistry offers enhanced control over reaction parameters, which is particularly beneficial for managing highly exothermic reactions or handling hazardous intermediates. mt.comnbinno.com

Recent research has demonstrated the successful implementation of telescoped continuous flow processes for producing valuable carbamate products. nih.govucd.iealmacgroup.com For example, a Curtius rearrangement has been coupled with a biocatalytic step in a flow system to generate Cbz-carbamates in high yield and purity. nih.govucd.iebeilstein-journals.org This process has been further elaborated through subsequent flow-based aza-Michael additions to create β-amino acid derivatives. nih.gov

Flow chemistry is also being applied to deprotection strategies. Thermal N-Boc deprotection of amines can be achieved in continuous flow without an acid catalyst, using various solvents. acs.org This method allows for sequential, selective deprotection by controlling the temperature, as demonstrated by the removal of an aryl N-Boc group in the presence of an alkyl N-Boc group. acs.org The development of such processes is crucial for multistep syntheses, as seen in the production of intermediates for pharmaceuticals like Edoxaban. nbinno.com

| Process | Key Features | Advantages | Reference |

|---|---|---|---|

| Telescoped Curtius Rearrangement & Biocatalysis | Couples rearrangement with enzymatic impurity removal. | High yield and purity of Cbz-carbamates, greener process. | nih.govucd.iebeilstein-journals.org |

| Thermal N-Boc Deprotection | Acid-free, temperature-controlled deprotection. | High selectivity, suitable for multi-step sequences. | acs.org |

| Synthesis of Pharmaceutical Intermediates | Used for intermediates like those for Edoxaban. | Improved safety, scalability, and process control. | nbinno.com |

Photo- and Electrocatalytic Applications

The exploration of photo- and electrocatalytic applications for tert-butyl carbamate is an emerging field with considerable potential for developing novel, sustainable synthetic methodologies. While research in this specific niche is still developing, related studies provide a strong foundation for future work.

In photochemistry, derivatives of tert-butyl carbamate have been involved in photo[4+2]cycloadditions, as noted in studies of 2-pyrone-5-carboxylates. mdpi.com This indicates the potential for using light to mediate complex bond-forming reactions involving the carbamate scaffold. The broader field of photocatalysis is actively investigating the degradation of related compounds, such as 4-tert-butylphenol, using light-responsive catalysts, which could inspire new synthetic applications. mdpi.com For instance, the degradation of methylene (B1212753) blue can be affected by the presence of tert-butyl alcohol in photocatalytic systems, suggesting that the tert-butyl group can play a role in modulating radical-based reaction pathways. researchgate.net

Electrocatalysis involving carbamates is a less explored but promising avenue. Given the electrochemical properties of amines and carbonyl compounds, it is conceivable that electrocatalytic methods could be developed for both the synthesis and transformation of tert-butyl carbamates, offering green alternatives to traditional reagent-based methods.

Exploration of Bio-Inspired Synthesis Strategies

Bio-inspired synthesis, particularly the use of enzymes (biocatalysis), offers a green and highly selective alternative to traditional chemical synthesis. nih.gov This approach is gaining traction in the production and modification of carbamate derivatives.

A prime example is the coupling of biocatalysis with continuous flow reactions. ucd.iealmacgroup.com Researchers have successfully used immobilized Candida antarctica lipase (B570770) B (CALB) in a flow system for the synthesis of carbamate and carbonate derivatives of natural phenols like tyrosol. unimi.it This biocatalytic method not only avoids the use of hazardous reagents like phosgene (B1210022) but also significantly reduces reaction times—from days in a batch process to hours in a flow system—while maintaining yields. unimi.it

Enzymatic kinetic resolution is another powerful bio-inspired strategy. The lipase-catalyzed transesterification of racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been achieved with excellent enantioselectivity (E > 200) using CALB. nih.govresearchgate.net This process yields optically pure (R)- and (S)-enantiomers, which are valuable chiral building blocks for other complex molecules. nih.govresearchgate.net These examples underscore the potential of biocatalysis to provide efficient and sustainable routes to chiral carbamate intermediates. nih.govbeilstein-journals.org

Design of Next-Generation Reagents Based on the Carbamate Scaffold

The inherent stability and hydrogen-bonding capabilities of the carbamate group make it an ideal scaffold for designing next-generation reagents for applications in medicinal chemistry, chemical biology, and materials science. nih.govacs.orgacs.org

In drug design, the carbamate moiety is a key structural feature in many approved drugs and is increasingly used as a stable surrogate for peptide bonds. nih.govacs.org Researchers are designing novel carbamate derivatives that act as potent enzyme inhibitors. nih.gov For example, flavonoid carbamate hybrids have been synthesized and shown to exhibit dual inhibitory activity against acetylcholinesterase and monoacylglycerol lipase, which are key targets in Alzheimer's disease research. nih.gov

The carbamate scaffold is also central to the development of advanced bioorthogonal chemistry tools. A strain-promoted alkyne-nitrone cycloaddition (SPANC) click-release system has been engineered by installing a carbamate-linked moiety onto a cyclooctyne (B158145) scaffold. acs.orgacs.org This system allows for the precise and efficient release of a chemical payload following a click reaction, with applications in targeted drug delivery and prodrug activation. acs.orgacs.orgnih.govnih.govresearchgate.net

In materials science, new donor building blocks for organic photovoltaic materials have been synthesized based on tert-butyl carbamate derivatives. For instance, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate was created via a Suzuki cross-coupling reaction, serving as a precursor to triarylamino derivatives used in organic electronics. mdpi.com These diverse applications highlight the immense potential of the carbamate scaffold in creating novel, high-value chemical entities. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers safely handle and store tert-butyl carbamimidate in laboratory settings?

- Methodological Answer :

- Handling : Use in a well-ventilated fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid inhalation of vapors or dust .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Protect from light, moisture, and incompatible substances (e.g., strong acids/oxidizers) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous rinsing to prevent unintended reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer :

- NMR : Use H and C NMR to identify tert-butyl protons (δ ~1.2–1.4 ppm) and carbamimidate functional groups. For stereochemical analysis, 2D NMR (e.g., COSY, NOESY) is recommended .

- FT-IR : Key peaks include N–H stretches (~3300 cm) and C=O stretches (~1700 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNO) and fragmentation patterns .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Carbamate Protection : React tert-butanol with carbodiimides (e.g., DCC) under anhydrous conditions. Monitor progress via TLC (ethyl acetate/hexane) .

- Alternative Route : Use tert-butyl chloroformate with amidines in dichloromethane, followed by purification via column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. How can chiral resolution challenges in this compound derivatives be addressed during synthesis?

- Methodological Answer :

- Chiral Chromatography : Utilize chiral stationary phases (e.g., cellulose-based columns) with hexane/isopropanol mobile phases. Optimize enantiomeric excess (ee) via circular dichroism (CD) .

- Crystallization-Driven Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to isolate enantiomers. Confirm purity via X-ray diffraction .

Q. What mechanistic insights explain the stability of this compound under varying pH conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the carbamimidate group leads to hydrolysis, forming tert-butanol and urea derivatives. Monitor via pH-stat titration .

- Basic Conditions : The tert-butyl group’s steric bulk inhibits nucleophilic attack, enhancing stability. Validate with DFT calculations (e.g., B3LYP/6-31G*) to model transition states .

Q. How do researchers reconcile contradictions in reported reaction yields for this compound-mediated couplings?

- Methodological Answer :

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature). Use ANOVA to assess significance .